2-Bromo-3-nitro-1-benzothiophene
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Overview
Description
2-Bromo-3-nitro-1-benzothiophene is an organic compound with the molecular formula C8H4BrNO2S. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in the five-membered ring.
Mechanism of Action
Target of Action
Benzofuran and thiophene derivatives, which are structurally similar to this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It is known that benzofuran and thiophene derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been shown to inhibit the growth of cancer cells . The specific interactions between 2-Bromo-3-nitro-1-benzothiophene and its targets would likely depend on the specific nature of these targets.
Biochemical Pathways
Given the biological activities associated with benzofuran and thiophene derivatives, it is likely that this compound could affect a variety of pathways, potentially including those involved in cell growth, oxidative stress response, and viral replication .
Result of Action
Based on the known activities of similar compounds, it is possible that this compound could have a variety of effects, such as inhibiting cell growth, inducing oxidative stress, or interfering with viral replication .
Biochemical Analysis
Biochemical Properties
It is known that benzothiophene derivatives can interact with various enzymes and proteins
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-3-nitro-1-benzothiophene is not well-established. It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-nitro-1-benzothiophene typically involves the bromination and nitration of benzothiophene. One common method includes the bromination of benzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-nitro-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas, palladium on carbon, and solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid) and solvents (e.g., dichloromethane).
Major Products
Substitution: 2-Amino-3-nitro-1-benzothiophene, 2-Thio-3-nitro-1-benzothiophene.
Reduction: 2-Bromo-3-amino-1-benzothiophene.
Oxidation: This compound sulfoxide, this compound sulfone.
Scientific Research Applications
2-Bromo-3-nitro-1-benzothiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-nitrotoluene: Similar structure but with a methyl group instead of a thiophene ring.
2-Bromo-3-nitrobenzene: Lacks the sulfur atom in the ring structure.
2-Bromo-3-nitrothiophene: Similar but lacks the benzene ring fused to the thiophene.
Uniqueness
2-Bromo-3-nitro-1-benzothiophene is unique due to the presence of both bromine and nitro functional groups on a benzothiophene scaffold. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-bromo-3-nitro-1-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-8-7(10(11)12)5-3-1-2-4-6(5)13-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBFUXJMUCCEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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